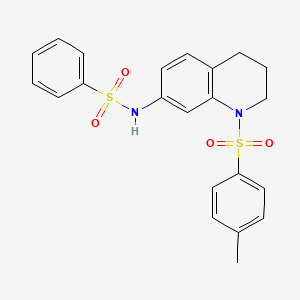

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S2/c1-17-9-13-21(14-10-17)30(27,28)24-15-5-6-18-11-12-19(16-22(18)24)23-29(25,26)20-7-3-2-4-8-20/h2-4,7-14,16,23H,5-6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTAKJYKGZCYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common approach is the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with benzaldehyde under acidic conditions. Subsequent tosylation and sulfonamide formation steps are then employed to introduce the tosyl and benzenesulfonamide groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH).

Major Products Formed:

Oxidation: Formation of quinoline derivatives.

Reduction: Production of tetrahydroquinoline derivatives.

Substitution: Introduction of various functional groups at specific positions on the core structure.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The tosyl group can act as a leaving group in substitution reactions, while the benzenesulfonamide group can engage in hydrogen bonding and other interactions with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties of Analogous Sulfonamide Derivatives

*Estimated based on structural similarity.

Key Observations :

- Synthesis Complexity : The target compound’s synthesis likely parallels ’s method, using sulfonyl chlorides in polar aprotic solvents (e.g., pyridine/DMAP) . In contrast, compound 24 employs simpler methanesulfonylation in THF .

- Thermal Stability: High melting points (e.g., 236–237°C for compound 24) suggest crystalline stability in sulfonamide-tetrahydroquinoline hybrids, though the target compound’s melting point remains uncharacterized .

Molecular and Spectroscopic Characterization

- NMR Profiles : ’s compounds show distinct ¹H/¹³C NMR shifts for sulfonamide NH (~10 ppm) and aromatic protons, which the target compound would mirror. Tosyl groups typically exhibit sharp singlets for methyl protons near 2.4 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for ’s compounds ([M+H]⁺ 729.1281) align with calculated values, underscoring the reliability of such methods for verifying the target compound’s structure .

Biologische Aktivität

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides and features a tetrahydroquinoline core. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may exhibit antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can be described as follows:

- Tetrahydroquinoline Core : This bicyclic structure is known for its diverse biological activities.

- Tosyl Group : Enhances the compound's reactivity and solubility.

- Benzenesulfonamide Moiety : Contributes to the compound's biological interactions.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds, including benzenesulfonamide derivatives, display significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study involving molecular modeling and experimental assays highlighted the potential of these compounds to inhibit specific enzymes critical for bacterial survival. Notably, two enzymes were identified as targets:

- D-glutamic acid-adding enzyme (MurD) : Involved in bacterial cell wall synthesis.

- N-acetylmuramoyl-L-alanine amidase : Plays a role in cell wall remodeling.

The findings suggest that N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide could serve as a lead compound for developing new antibiotics .

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit promising anticancer activities. For instance:

| Compound | IC50 Value (µg/mL) | Reference |

|---|---|---|

| Doxorubicin | 37.5 | |

| N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl) derivatives | 2.5 - 12.5 |

These results indicate that certain derivatives are more potent than Doxorubicin, a standard chemotherapeutic agent. The mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

The proposed mechanisms by which N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its biological effects include:

- Enzyme Inhibition : The compound may bind to specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Cell Membrane Interaction : Preliminary studies suggest non-surfactant antimicrobial activity without significant disruption to bacterial membranes .

- Signal Pathway Modulation : Potential interactions with cellular signaling pathways could influence cell growth and apoptosis.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of tetrahydroquinoline to explore their biological activities further. For example:

Q & A

Q. What are the key steps in synthesizing N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including:

- Quinoline core formation : Cyclization of substituted aniline derivatives under acidic conditions.

- Sulfonylation : Tosyl (p-toluenesulfonyl) and benzenesulfonamide groups are introduced via nucleophilic substitution or coupling reactions using reagents like tosyl chloride .

- Purification : Column chromatography or recrystallization in solvents like ethanol/dichloromethane is critical. Purity is validated via HPLC (>95%) and NMR spectroscopy to confirm absence of unreacted intermediates .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : H and C NMR identify proton environments and confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for sulfonamide groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z ~470) and fragmentation patterns .

- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm) and N-H bends (~3300 cm) .

Q. What biological targets are associated with tetrahydroquinoline-sulfonamide hybrids?

- Enzyme inhibition : Sulfonamides commonly inhibit dihydropteroate synthase (bacterial folate synthesis) or carbonic anhydrase isoforms .

- Kinase modulation : Tetrahydroquinoline derivatives show affinity for tyrosine kinases (e.g., EGFR), with IC values in µM ranges .

Advanced Research Questions

Q. How can synthetic yields be optimized for the tosylated intermediate?

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance sulfonylation efficiency .

- Temperature control : Maintain reactions at 0–5°C during sulfonyl chloride addition to minimize side-product formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, increasing yields by ~20% compared to THF .

Q. How do contradictory bioactivity results arise from structural analogs, and how can they be resolved?

- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -NO) on the benzene ring enhance antibacterial activity but reduce kinase inhibition .

- Resolution strategies :

- Perform dose-response assays to validate selectivity (e.g., MIC vs. IC).

- Use molecular docking to compare binding modes with target enzymes (e.g., PDB: 1ZNJ for carbonic anhydrase) .

Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?

- Analog synthesis : Modify substituents (e.g., replace tosyl with ethylsulfonyl) and assess changes in bioactivity .

- Pharmacophore mapping : Identify critical functional groups (e.g., sulfonamide S=O) using 3D-QSAR models .

- In vitro assays : Test against panels of bacterial strains (e.g., MRSA) and cancer cell lines (e.g., MCF-7) to correlate substituents with potency .

Q. How can in silico modeling predict metabolic stability of this compound?

- ADMET prediction : Use tools like SwissADME to estimate CYP450 metabolism and half-life. Tetrahydroquinoline cores often show moderate hepatic stability (t ~2–4 hrs) .

- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation at C3 of tetrahydroquinoline) via software like GLORY .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility data?

Q. What validation steps are required when observing off-target effects in kinase assays?

- Counter-screening : Test against unrelated kinases (e.g., PKA) to confirm selectivity .

- Crystallography : Resolve co-crystal structures (e.g., with EGFR) to verify binding-site interactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.